1,4-Diazabicyclo[2.2.2]octane;octanedioic acid
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Overview
Description
1,4-Diazabicyclo[22This colorless solid is a highly nucleophilic tertiary amine base, widely used as a catalyst and reagent in polymerization and organic synthesis . Octanedioic acid, commonly known as suberic acid, is a dicarboxylic acid with the formula HO₂C(CH₂)₆CO₂H. It is a white crystalline solid used in the production of polymers, plasticizers, and lubricants.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Diazabicyclo[2.2.2]octane can be synthesized through the reaction of ethylenediamine with formaldehyde. The reaction typically involves heating ethylenediamine with formaldehyde in the presence of a catalyst, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of 1,4-Diazabicyclo[2.2.2]octane involves large-scale synthesis using similar methods but optimized for efficiency and yield. The process includes continuous flow reactors and advanced purification techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 1,4-Diazabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It participates in nucleophilic substitution reactions due to its high nucleophilicity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1,4-Diazabicyclo[2.2.2]octane has numerous applications in scientific research:
Mechanism of Action
1,4-Diazabicyclo[2.2.2]octane acts as a nucleophilic catalyst due to its high nucleophilicity and basicity. It promotes various coupling reactions by facilitating the formation of reactive intermediates. The compound forms strong hydrogen bonds and ionic interactions with substrates, enhancing reaction rates and selectivity .
Comparison with Similar Compounds
Quinuclidine: Similar in structure but has one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with different functional groups.
Uniqueness: 1,4-Diazabicyclo[2.2.2]octane is unique due to its high nucleophilicity and ability to act as a strong Lewis base. Its structure allows for the formation of stable adducts with various reagents, making it highly versatile in organic synthesis .
Properties
CAS No. |
650631-74-6 |
---|---|
Molecular Formula |
C14H26N2O4 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
1,4-diazabicyclo[2.2.2]octane;octanedioic acid |
InChI |
InChI=1S/C8H14O4.C6H12N2/c9-7(10)5-3-1-2-4-6-8(11)12;1-2-8-5-3-7(1)4-6-8/h1-6H2,(H,9,10)(H,11,12);1-6H2 |
InChI Key |
XGPLTCAVYYJJRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCN1CC2.C(CCCC(=O)O)CCC(=O)O |
Origin of Product |
United States |
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